molecular formula C10H19ClN2O B1490145 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one CAS No. 2090967-86-3

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

Cat. No.: B1490145
CAS No.: 2090967-86-3
M. Wt: 218.72 g/mol
InChI Key: SVBAKALVKCYQJA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one is a versatile chemical intermediate in organic synthesis and pharmaceutical research. Piperazine derivatives analogous to this compound are well-known as useful scaffolds for a variety of pharmaceutical indications . This compound features a chloroalkyl ketone group, a key reactive moiety that allows for further functionalization, making it a valuable building block for the development of more complex molecules . Related chloro-ketone piperazine compounds are frequently employed in synthesis as intermediates for the development of potential therapeutic agents . The structure is designed for researchers engaged in medicinal chemistry, providing a key intermediate for the exploration of new biologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-7-5-12(4-2)6-8-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBAKALVKCYQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a piperazine moiety, which are known to influence its biological interactions. The structural formula can be represented as follows:

C9H15ClN2O\text{C}_9\text{H}_{15}\text{Cl}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors, enzymes, and ion channels. Specifically, piperazine derivatives are known for their roles as modulators of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)5.0
Colon adenocarcinoma (CaCo-2)7.2
Breast cancer (MCF-7)3.8

These values indicate that the compound is particularly effective against breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It demonstrated inhibitory effects against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings highlight its potential use in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This mechanism was confirmed through flow cytometry analysis and Western blotting techniques .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that treatment with this compound significantly reduced bacterial viability, suggesting its potential as a therapeutic agent in infectious diseases .

Safety and Toxicology

While preliminary studies indicate beneficial biological activities, further research is essential to assess the safety profile and potential toxicity of this compound. Toxicological assessments should include acute and chronic exposure studies to evaluate any adverse effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

Key Analogs :

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (Compound I) Structural Difference: Phenyl group instead of ethyl on piperazine. However, it may reduce solubility compared to the ethyl group .

2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one

  • Structural Difference : Cyclopropylmethyl substituent replaces ethyl.
  • Impact : Cyclopropane rings improve metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

  • Structural Difference : Pyrimidinyl-phenyl group introduces hydrogen-bonding capability.
  • Impact : The pyrimidine moiety may enhance interactions with nucleotide-binding domains (e.g., kinase inhibitors) but increases molecular weight (MW = 343.86 g/mol), affecting bioavailability .
Table 1: Substituent Effects on Piperazine Derivatives
Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Property Influence
Target Compound Ethyl 216.74* Balanced lipophilicity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl 253.73 Increased steric bulk
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one Cyclopropylmethyl 244.76 Enhanced metabolic stability
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one 2-Chlorophenyl 343.86 Higher hydrogen-bonding potential

*Calculated based on formula C₁₁H₂₀ClN₂O.

Backbone Chain Length and Functional Groups

Key Analogs :

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one Structural Difference: Propanone (3-carbon) backbone vs. butanone (4-carbon).

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one hydrochloride

  • Structural Difference : Hydroxy and fluorophenyl groups introduce polarity.
  • Impact : The hydroxy group enables hydrogen bonding, while fluorine enhances electronegativity, influencing receptor affinity (e.g., antipsychotic activity) .
Table 2: Backbone and Functional Group Comparisons
Compound Name Backbone Chain Functional Groups Molecular Weight (g/mol) Key Impact
Target Compound Butanone Chloro-ketone 216.74 Moderate flexibility
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one Propanone Chloro-ketone 204.70 Increased solubility
1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one Butanone Hydroxy, fluorophenyl 394.89 Enhanced polarity and binding

Preparation Methods

General Synthetic Route

The principal synthetic approach to 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one involves the nucleophilic substitution of the chlorine atom on 2-chlorobutanone by the nitrogen atom of 4-ethylpiperazine. This reaction is generally base-facilitated to enhance the nucleophilicity of the piperazine nitrogen and promote substitution over elimination or side reactions.

Key Reaction:

  • Reactants: 2-chlorobutanone + 4-ethylpiperazine
  • Reaction Type: Nucleophilic substitution (likely SN2)
  • Catalyst/Base: A suitable base to deprotonate the piperazine nitrogen and facilitate substitution
  • Solvent: Typically polar aprotic solvents or alcohols, depending on conditions
  • Temperature: Often room temperature to mild heating to optimize reaction rate and yield

This method is supported by chemical suppliers’ synthesis descriptions, indicating a straightforward one-step substitution reaction as the core preparation technique.

Detailed Synthetic Procedure

Based on available data and analogous synthetic methodologies for piperazine derivatives, the preparation can be outlined as follows:

Step Description Reagents/Conditions Notes
1 Activation of 2-chlorobutanone 2-chlorobutanone Commercially available or prepared by chlorination of butanone
2 Nucleophilic substitution 4-ethylpiperazine, base (e.g., triethylamine or sodium carbonate), solvent (e.g., ethanol, THF) Base neutralizes HCl formed, promotes substitution
3 Reaction conditions Stirring at room temperature or mild heating (25-60°C) for several hours Reaction monitored by TLC or HPLC
4 Work-up and purification Extraction, washing, drying, and purification by recrystallization or chromatography Purity confirmed by NMR, MS

Reaction Mechanism Insights

  • The nitrogen in the piperazine ring acts as a nucleophile attacking the electrophilic carbon bearing the chlorine in 2-chlorobutanone.
  • The chlorine acts as a leaving group.
  • The reaction proceeds via an SN2 mechanism, favored by the primary or secondary nature of the alkyl chloride.
  • Use of a base scavenges the generated HCl, driving the reaction forward.

Supporting Synthetic Strategies from Related Piperazine Derivatives

While direct literature on this exact compound’s preparation is limited, related synthetic strategies for piperazine-containing ketones and amides provide useful insights:

  • Use of protected piperazines: In complex syntheses, protected piperazines (e.g., ethyl or tert-butyl piperazine-1-carboxylates) are reacted with acyl chlorides or activated esters to form amide or ketone linkages, followed by deprotection steps to yield the free piperazine derivative.
  • Coupling agents and activating systems: For amide bond formation in related compounds, coupling agents like EDCI, HOBt, or DIPEA in solvents such as dichloromethane or THF are used to facilitate bond formation under mild conditions.
  • Reduction and substitution steps: Sodium borohydride reductions and Mitsunobu reactions are common in related synthetic sequences to modify substituents or introduce nitrogen functionalities.

These methods underscore the importance of controlling reaction conditions, protecting groups, and reagent selection for high yields and purity.

Data Table Summarizing Key Synthesis Parameters

Parameter Typical Condition/Value Comments
Starting materials 2-chlorobutanone, 4-ethylpiperazine Commercially available
Solvent Ethanol, THF, or other polar aprotic solvents Solvent choice affects reaction rate
Base Triethylamine, sodium carbonate, or similar Neutralizes HCl byproduct
Temperature 25–60 °C Room temperature often sufficient
Reaction time 2–24 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography To achieve analytical purity
Yield Typically moderate to high (50–90%) Dependent on reaction conditions
Characterization methods NMR, MS, IR Confirm structure and purity

Research Findings and Considerations

  • The nucleophilic substitution approach is straightforward and scalable, making it suitable for laboratory and industrial synthesis.
  • The choice of base and solvent critically influences reaction selectivity and yield.
  • Protecting groups may be unnecessary for this simple substitution but are valuable in multi-step syntheses involving more complex piperazine derivatives.
  • Reaction monitoring by chromatographic and spectroscopic methods ensures control over product formation and minimization of side products.
  • Safety precautions are essential due to the reactive chloroalkyl and piperazine moieties; reactions should be conducted in well-ventilated fume hoods with appropriate PPE.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves reacting a piperazine derivative (e.g., 4-ethylpiperazine) with a chlorinated carbonyl precursor (e.g., chloroacetyl chloride or 2-chlorobutanoyl chloride) under controlled conditions. Multi-step protocols often require inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity. Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratio of piperazine to acyl chloride) improves yield .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring, ethyl substituent, and ketone-chloro moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (expected ~244.7 g/mol).
  • X-ray Crystallography : For definitive stereochemical assignment, as demonstrated in analogous piperazine derivatives .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability under heating .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer : Stability studies show that chloroacetyl-piperazine derivatives are sensitive to alkaline conditions (pH >9), leading to hydrolysis of the chloro group. Store at 2–8°C in airtight, light-protected containers with desiccants. For aqueous solutions, use pH 5–7 buffers (e.g., phosphate) to prevent degradation. Monitor stability via HPLC-UV over 48-hour intervals .

Advanced Research Questions

Q. How can conflicting data on reaction yields in published syntheses be resolved?

  • Methodological Answer : Contradictions often arise from differences in solvent polarity, catalyst use, or moisture content. Systematic Design of Experiments (DoE) is recommended:

  • Variables : Solvent (THF vs. DMF), temperature (0°C vs. RT), and catalyst (e.g., DMAP).
  • Response Metrics : Yield, purity (HPLC), and byproduct formation.
    Cross-referencing with analogous compounds (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) reveals that polar aprotic solvents (DMF) enhance nucleophilic substitution but may require post-reaction quenching to remove excess acyl chloride .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine receptors (e.g., D₂/D₃) or cytochrome P450 enzymes, leveraging the piperazine moiety’s flexibility.
  • MD Simulations : Assess binding stability (100-ns trajectories) in explicit solvent (TIP3P water).
  • QSAR Models : Corate substituent effects (e.g., ethyl vs. methyl on piperazine) with activity data from structural analogs .

Q. How does ionic strength affect enzymatic transformations involving this compound?

  • Methodological Answer : For biocatalytic applications (e.g., asymmetric reduction of the ketone group), buffer ionic strength (0.05–0.2 M phosphate) and pH (6.0–8.0) must be optimized. In Acinetobacter sp.-mediated reductions, stereoselectivity (>99.9% ee) is maintained across this range, but yields drop significantly below pH 7.0. Use response surface methodology (RSM) to balance ionic strength and enzyme activity .

Q. What analytical techniques resolve ambiguities in regioselectivity during derivatization?

  • Methodological Answer : Conflicting reports on substitution sites (piperazine N vs. chloro group) require:

  • Isotopic Labeling : ¹³C NMR tracking of carbonyl reactivity.
  • LC-MS/MS : Fragment ion analysis to distinguish between N-alkylated vs. O-alkylated products.
  • Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .

Key Considerations for Researchers

  • Safety : Chloroacetyl derivatives are irritants. Use PPE (gloves, goggles) and fume hoods during synthesis .
  • Data Reproducibility : Document solvent batch purity and moisture content (Karl Fischer titration) to mitigate variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive piperazine derivatives, particularly in in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

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